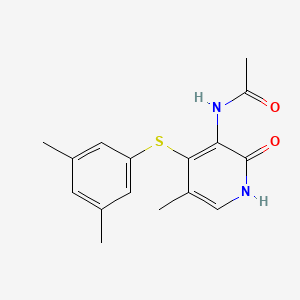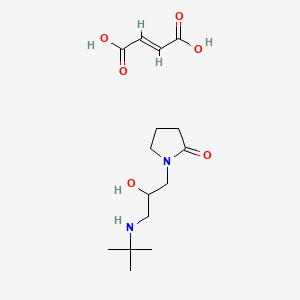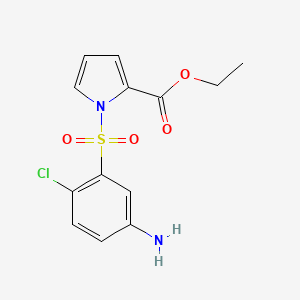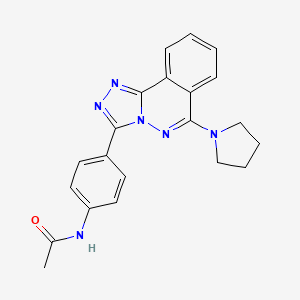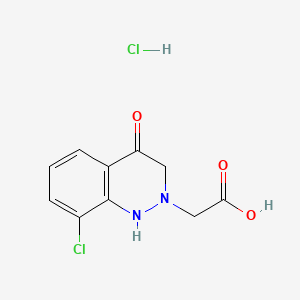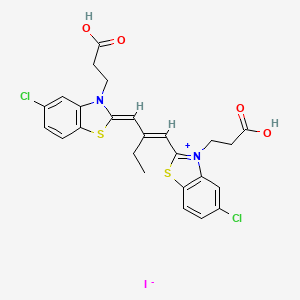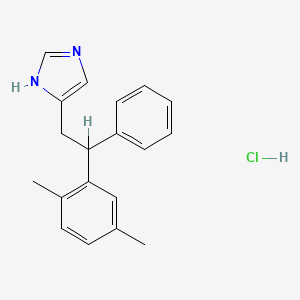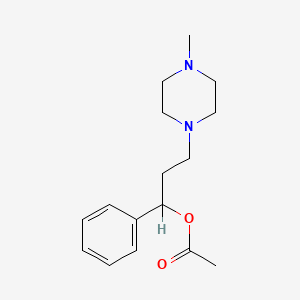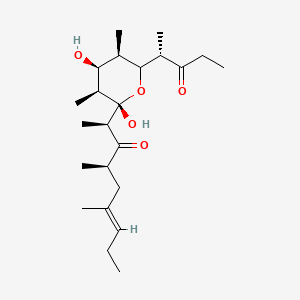
2-Methyl-3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one, mono((4-methyl-1H-imidazolyl)methyl) monosulpho derivative
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one, mono((4-methyl-1H-imidazolyl)methyl) monosulpho derivative is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and heterocyclic components.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one, mono((4-methyl-1H-imidazolyl)methyl) monosulpho derivative typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazoloquinazoline intermediates, followed by azo coupling and sulphonation reactions. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
化学反应分析
Types of Reactions
2-Methyl-3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one, mono((4-methyl-1H-imidazolyl)methyl) monosulpho derivative can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
2-Methyl-3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one, mono((4-methyl-1H-imidazolyl)methyl) monosulpho derivative has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- 2-Methyl-3-((4-(benzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one
- 3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)-2-methylquinazoline-9(1H)-one
Uniqueness
The uniqueness of 2-Methyl-3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one, mono((4-methyl-1H-imidazolyl)methyl) monosulpho derivative lies in its specific structural features, such as the presence of both benzothiazole and pyrazoloquinazoline moieties, which confer distinct chemical and biological properties.
属性
CAS 编号 |
84930-04-1 |
|---|---|
分子式 |
C30H26N8O4S2 |
分子量 |
626.7 g/mol |
IUPAC 名称 |
2-methyl-3-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]diazenyl]-8-[(5-methyl-1H-imidazol-3-ium-2-yl)methoxysulfonyl]-1,2-dihydropyrazolo[5,1-b]quinazolin-9-olate |
InChI |
InChI=1S/C30H26N8O4S2/c1-16-7-12-21-23(13-16)43-29(34-21)19-8-10-20(11-9-19)35-36-27-18(3)37-38-28(27)33-22-5-4-6-24(26(22)30(38)39)44(40,41)42-15-25-31-14-17(2)32-25/h4-14,18,37,39H,15H2,1-3H3,(H,31,32) |
InChI 键 |
RNLSMFVCCBVWOJ-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=C2N=C3C=CC=C(C3=C(N2N1)[O-])S(=O)(=O)OCC4=[NH+]C=C(N4)C)N=NC5=CC=C(C=C5)C6=NC7=C(S6)C=C(C=C7)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



